molecular formula C9H7ClN2OS B8696265 5-(2-Chlorophenoxy)-1,3-thiazol-2-amine

5-(2-Chlorophenoxy)-1,3-thiazol-2-amine

Cat. No. B8696265
M. Wt: 226.68 g/mol
InChI Key: NPABVUGUOJXLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenoxy)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C9H7ClN2OS and its molecular weight is 226.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Chlorophenoxy)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chlorophenoxy)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-Chlorophenoxy)-1,3-thiazol-2-amine

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

5-(2-chlorophenoxy)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)13-8-5-12-9(11)14-8/h1-5H,(H2,11,12)

InChI Key

NPABVUGUOJXLGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CN=C(S2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-phenol (1.7 mL, 16.0 mmol) was dissolved in a mixture of 36 mL of tetrhydrofuran (THF) and 4 mL of N,N-dimethylformamide (DMF). Sodium hydride (60% dispersion in oil, 0.700 g, 17.5 mmol) was added and the reaction was stirred for 5 minutes under an atmosphere of nitrogen. A solution of 5-bromo-thiazol-2-ylamine hydrobromide (2.1 g, 8.0 mmol) in 18 mL of THF and 2 mL of DMF was slowly added to the reaction mixture. The mixture was allowed to stir for 10 minutes and then 100 mL of ether was added. The reaction mixture was washed with 1N sodium hydroxide. The organic layer was dried over sodium sulfate, filtered, and evaporated to dryness. The crude product was purified on silica gel using a gradient of 50-99% ethyl acetate in hexanes to yield the product as a brown solid (0.3546 g, 1.564 mmol, 19%)
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
19%

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